N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

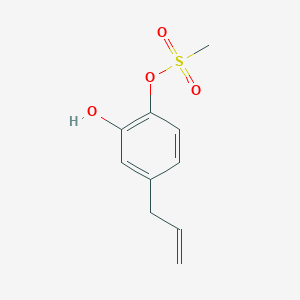

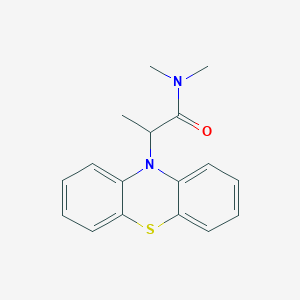

N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide: is an organic compound with the molecular formula C₁₇H₁₈N₂OS and a molecular weight of 298.4 g/mol . This compound belongs to the class of phenothiazines, which are known for their diverse pharmacological properties, including antihistaminic and neuroleptic activities .

Applications De Recherche Scientifique

N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide, also known as Promethazine , primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the inflammatory response .

Mode of Action

The compound acts as a histamine H1 antagonist , meaning it blocks the action of histamine at the H1 receptor . This prevents histamine from exerting its effects, such as vasodilation, bronchoconstriction, smooth muscle contraction, and stimulation of the sensory nerves . Additionally, the compound has antimuscarinic and sedative properties .

Biochemical Pathways

By blocking the histamine H1 receptors, it likely impacts the histamine signaling pathway , which plays a key role in the immune response.

Pharmacokinetics

As a histamine h1 antagonist, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of allergic reactions and inflammatory responses . By blocking the histamine H1 receptors, it prevents the typical symptoms associated with histamine release, such as itching, redness, swelling, and bronchoconstriction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with acetic anhydride in the presence of a catalyst such as aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and yield .

Analyse Des Réactions Chimiques

Types of Reactions: N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

Substitution: Various nucleophiles such as alkyl halides; conducted under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary amines.

Substitution: N-alkylated derivatives.

Comparaison Avec Des Composés Similaires

Phenothiazine: The parent compound of N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide, known for its neuroleptic and antihistaminic activities.

Chlorpromazine: A phenothiazine derivative with similar neuroleptic properties but different side effect profiles.

Promethazine: Another phenothiazine derivative used primarily for its antihistaminic effects.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazine derivatives .

Propriétés

IUPAC Name |

N,N-dimethyl-2-phenothiazin-10-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12(17(20)18(2)3)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLMEIOYFTWFLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Methyl-2-pyrimidinyl)-2-[[5,6,7,8-tetrahydro-5-[[[4-(trifluoromethyl)phenyl]methoxy]imino]-2-na](/img/new.no-structure.jpg)

![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)